molecular formula C25H18N2O5 B12012942 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate CAS No. 767338-72-7

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate

Cat. No.: B12012942
CAS No.: 767338-72-7
M. Wt: 426.4 g/mol
InChI Key: IEWQUYOQXKVHCF-CVKSISIWSA-N
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Description

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic compound with the molecular formula C25H18N2O5 and a molecular weight of 426.433 g/mol . This compound is known for its unique chemical structure, which includes both benzoyl and naphthoate groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

    Industry: Utilized in the development of specialized materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate is not fully understood. its effects are likely mediated through interactions with various molecular targets, including enzymes and receptors. The compound’s hydroxyl and carbonyl groups may play a crucial role in its biological activity by forming hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate is unique due to its combination of benzoyl and naphthoate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

767338-72-7

Molecular Formula

C25H18N2O5

Molecular Weight

426.4 g/mol

IUPAC Name

[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C25H18N2O5/c28-18-10-13-22(23(29)14-18)24(30)27-26-15-16-8-11-19(12-9-16)32-25(31)21-7-3-5-17-4-1-2-6-20(17)21/h1-15,28-29H,(H,27,30)/b26-15+

InChI Key

IEWQUYOQXKVHCF-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=C(C=C(C=C4)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=C(C=C(C=C4)O)O

Origin of Product

United States

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